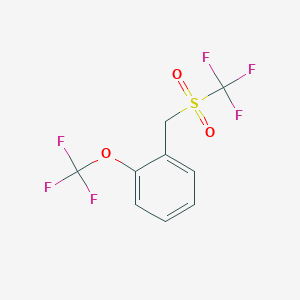

2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone

Description

Properties

IUPAC Name |

1-(trifluoromethoxy)-2-(trifluoromethylsulfonylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O3S/c10-8(11,12)18-7-4-2-1-3-6(7)5-19(16,17)9(13,14)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAONSTWHRDSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)C(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(Trifluoromethoxy)benzyl Intermediates

A common approach starts with chlorinated or brominated benzyl precursors, which undergo nucleophilic substitution with trifluoromethoxide sources or related reagents under phase transfer catalysis.

- Reaction Conditions: Polar aprotic solvents such as DMSO, DMF, or sulfolane are employed.

- Catalysts: Phase transfer catalysts like tetrabutylammonium bromide (TBAB), tetraphenylphosphonium bromide, or related quaternary ammonium salts facilitate fluorination.

- Temperature: Elevated temperatures ranging from 100°C to 250°C are typical to drive the substitution reactions to completion.

- Yields: Recovery rates of 82-83% with HPLC purities around 98% have been reported ().

Introduction of Trifluoromethyl Sulphone Group

The trifluoromethyl sulphone moiety is introduced by reacting benzyl methanesulfonates or benzyl sulfonyl chlorides with trifluoromethylating agents.

- Method Example: Copper-mediated trifluoromethylation of benzyl methanesulfonates using copper(I) iodide, potassium fluoride, and trimethyl(trifluoromethyl)silane (Me3SiCF3) in DMF solvent.

- Reaction Conditions: The reaction is typically conducted under inert atmosphere (argon or nitrogen) at 60°C for 4 hours.

- Workup: After reaction completion, the mixture is diluted with diethyl ether, washed, dried, and concentrated to yield the trifluoromethyl sulphone derivative ().

Multi-Step Synthesis from Aniline Derivatives

A patented method describes a multi-step synthesis starting from 2-amino-6-trifluoromethyl benzene derivatives:

- Step A: Diazotization of 2-amino-6-trifluoromethyl benzene in hydrochloric acid at 0-5°C with sodium nitrite.

- Step B: Reaction with copper sulfate and sodium bisulfite to form chloro-6-trifluoromethyl benzene sulfonyl chloride.

- Step C: Fluorination of the sulfonyl chloride in polar solvents with potassium fluoride and phase transfer catalysts at elevated temperatures (100-400°C) to yield fluoro-6-trifluoromethyl benzene sulfonyl chloride.

- Yields: Overall recovery around 82.3-82.5% with high purity (98.2-98.5%) ().

Data Table Summarizing Key Preparation Parameters

| Step | Reactants/Intermediates | Solvent(s) | Catalyst/Agent | Temperature (°C) | Reaction Time | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|---|

| A | 2-Amino-6-trifluoromethyl benzene + HCl + NaNO2 | Aqueous HCl | Sodium nitrite | 0-5 | 1-2 h | - | - | Diazotization |

| B | Diazonium salt + CuSO4 + NaHSO3 | Aqueous | Copper sulfate, Sodium bisulfite | 50-60 | 1-1.5 h | - | - | Formation of sulfonyl chloride |

| C | Chloro-6-trifluoromethyl benzene sulfonyl chloride + KF | DMSO, DMF, Sulfolane | Potassium fluoride, TBAB or TPBBr | 180-250 | 5 h | 82-83 | 98.2-98.5 | Fluorination step |

| D | Benzyl methanesulfonate + CuI + KF + Me3SiCF3 | DMF | Copper(I) iodide, Potassium fluoride | 60 | 4 h | ~100 | - | Copper-mediated trifluoromethylation |

Research Findings and Optimization Notes

- Phase Transfer Catalysis: The use of phase transfer catalysts such as TBAB or tetraphenylphosphonium bromide significantly enhances fluorination efficiency and selectivity in the substitution of sulfonyl chlorides ().

- Solvent Selection: Polar aprotic solvents like DMSO, DMF, and sulfolane are critical for solubilizing reagents and facilitating nucleophilic fluorination ().

- Temperature Control: Elevated temperatures (up to 250°C) are necessary for efficient fluorination but require careful control to prevent decomposition.

- Copper-Mediated Trifluoromethylation: The CuI/KF/Me3SiCF3 system in DMF under inert atmosphere provides a mild and high-yielding route to introduce trifluoromethyl sulphone groups on benzyl substrates ().

- Purification: Extraction with dichloromethane or diethyl ether, drying over sodium sulfate, and vacuum distillation are standard to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulphone group to sulfides.

Substitution: The benzyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group is known for enhancing the pharmacological properties of compounds due to its electron-withdrawing nature, which can improve metabolic stability and bioavailability. The compound 2-(trifluoromethoxy)benzyl trifluoromethyl sulphone plays a crucial role in the synthesis of various pharmaceutical agents.

Synthesis of Drug Candidates

Research indicates that compounds containing trifluoromethyl groups are often utilized in drug development. For instance, the compound serves as an important intermediate in synthesizing drugs that target specific biological pathways. It has been noted that the incorporation of such groups can lead to increased potency and selectivity of therapeutic agents .

Case Study:

- Ubrogepant : A drug for migraine treatment that involves trifluoromethylation strategies during its synthesis, showcasing the importance of trifluoromethyl groups in enhancing drug efficacy .

Agricultural Applications

Trifluoromethyl-containing compounds are also prevalent in agrochemicals, particularly as herbicides and fungicides. The unique properties imparted by the trifluoromethoxy group can enhance the effectiveness of these chemicals.

Herbicide Development

This compound has been identified as a key intermediate in the synthesis of several herbicides, including penoxsulam, which is used for controlling aquatic weeds . The compound's structure allows for modifications that lead to improved herbicidal activity.

Synthetic Pathways:

- The preparation methods for this compound often involve reactions with various fluorinated reagents, allowing for efficient synthesis with high yields and purity suitable for industrial applications .

Chemical Properties and Reactivity

The chemical structure of this compound allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. Its reactivity is enhanced by the presence of multiple electronegative fluorine atoms, making it a versatile reagent in organic synthesis.

Fluoroalkylation Reactions

Fluoroalkylation strategies utilizing sulfone-based reagents have gained traction due to their ability to modify small molecules effectively. The compound can serve as a reagent in these reactions, facilitating the introduction of trifluoromethyl groups into target molecules through diverse mechanistic pathways .

Summary Table of Applications

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Ubrogepant |

| Agricultural Chemistry | Synthesis of herbicides | Penoxsulam |

| Chemical Synthesis | Fluoroalkylation reactions | Various target molecules |

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy and trifluoromethyl sulphone groups. These groups can influence the reactivity and binding affinity of the compound, making it effective in various chemical and biological processes .

Comparison with Similar Compounds

2-(Trifluoromethoxy)benzyl Bromide (CAS: 198649-68-2)

- Molecular Formula : C₈H₆BrF₃O

- Molecular Weight : 255.03 g/mol

- Key Differences : Replaces the sulfone group with a bromide, making it a versatile alkylating agent. The absence of the sulfone reduces electrophilicity but increases reactivity in nucleophilic substitutions .

- Applications : Widely used in coupling reactions to introduce the 2-(trifluoromethoxy)benzyl moiety into larger molecules .

2-(Trifluoromethoxy)benzylsulfonyl Chloride (CAS: 116827-38-4)

- Molecular Formula : C₈H₆ClF₃O₃S

- Molecular Weight : 298.64 g/mol

- Key Differences : The sulfonyl chloride (-SO₂Cl) group offers higher reactivity than the sulfone (-SO₂CF₃), enabling facile synthesis of sulfonamides. However, it is less stable under hydrolytic conditions .

- Applications : Precursor to sulfonamide-based herbicides and pharmaceuticals .

Positional Isomers: Para-Substituted Analogues

4-(Trifluoromethoxy)benzyl Trifluoromethyl Sulphone

- Structural Variation : The trifluoromethoxy group is at the para position instead of ortho.

- However, the ortho-substituted derivative (the focus compound) may exhibit stronger electron-withdrawing effects, influencing reaction kinetics .

Non-Fluorinated Analogues

Benzyl Trifluoromethyl Sulphone

- Molecular Formula : C₈H₇F₃O₂S

- Key Differences : Lacking the trifluoromethoxy group, this compound has lower lipophilicity (ClogP reduced by ~1.5) and weaker electron-withdrawing effects, resulting in slower degradation in metabolic pathways .

Key Research Findings

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group increases ClogP by 0.8 compared to methoxy-substituted analogues, enhancing membrane permeability in bioactive molecules .

- Thermal Stability: The strong C-F bonds and sulfone group confer resistance to thermal decomposition up to 250°C, outperforming non-fluorinated sulfones .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Electronic Effects of Substituents

| Substituent | Hammett σₚ Value | Impact on Reactivity |

|---|---|---|

| -OCF₃ (ortho) | +0.51 | Enhances electrophilicity of adjacent groups |

| -SO₂CF₃ | +1.01 | Stabilizes negative charge in transition states |

| -Br | +0.26 | Moderate electrophilic activation |

Biological Activity

2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone (CAS No. 1346521-39-8) is a compound characterized by its unique trifluoromethyl and trifluoromethoxy functional groups. These features contribute to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₈F₃O₂S

- Molecular Weight : 305.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability and interaction with cellular components. This compound may influence several biochemical pathways, including:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : The compound may act on neurotransmitter receptors, potentially affecting neurotransmission.

Antimicrobial Activity

Research indicates that compounds with sulfone and trifluoromethyl groups exhibit antimicrobial properties. A study evaluating various sulfones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Moderate to high | |

| Sulfanyl derivatives | Significant against multiple pathogens |

Anticancer Potential

The anticancer properties of similar compounds have been explored, with evidence suggesting that they may induce apoptosis in cancer cells through various pathways.

Case Study : A related study on methanimidamide derivatives showed cytotoxic effects on cancer cell lines, indicating that this compound could exhibit similar effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (p53 +/+) | 24.34 | Induction of apoptosis |

| HCT116 (p53 -/-) | >50 | Non-dependent on p53 pathway |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Key pharmacokinetic parameters include:

- Absorption : High bioavailability expected due to lipophilicity.

- Metabolism : Primarily hepatic metabolism through phase I and phase II reactions.

- Excretion : Predominantly renal excretion, with some elimination via feces.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(trifluoromethoxy)benzyl trifluoromethyl sulphone, and what are critical reaction conditions?

- Methodological Answer : The synthesis typically involves sulfonylation of a benzyl intermediate. For example, trifluoromethanesulfonyl chloride derivatives (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) can react with a benzyl alcohol precursor under controlled basic conditions (e.g., K₂CO₃ in anhydrous DMF at 0–5°C). Protecting groups may be required to prevent side reactions at the trifluoromethoxy moiety. Post-reduction steps (e.g., Pd/C hydrogenation) can yield the final product. Reaction monitoring via TLC or HPLC is critical to avoid over-sulfonylation .

Q. How can researchers characterize the electronic effects of the trifluoromethoxy group in this compound?

- Methodological Answer : Use F NMR spectroscopy to assess the electron-withdrawing nature of the trifluoromethoxy group. Compare chemical shifts with non-fluorinated analogs. Computational methods (DFT calculations) can quantify inductive effects on adjacent functional groups. For example, the trifluoromethoxy group reduces electron density at the benzyl position, influencing sulfone reactivity .

Q. What spectroscopic techniques are most effective for purity analysis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C/F NMR are essential. HRMS confirms molecular weight, while NMR identifies structural integrity. For trace impurities, GC-MS or HPLC coupled with charged aerosol detection (CAD) is recommended. Cross-reference with NIST spectral databases for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the sulfone group under basic conditions?

- Methodological Answer : Conflicting data may arise from solvent polarity or counterion effects. For example, in polar aprotic solvents (DMF, DMSO), sulfone groups exhibit enhanced nucleophilicity, but in THF, aggregation may reduce reactivity. Systematic titration experiments with varying bases (e.g., NaH vs. DBU) and kinetic profiling (via in situ IR) can clarify these discrepancies .

Q. What strategies mitigate thermal instability during high-temperature reactions?

- Methodological Answer : Decomposition pathways often involve cleavage of the sulfone or trifluoromethoxy groups. Use low-boiling solvents (e.g., dichloromethane) under reflux with inert gas purging. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1–0.5 wt%. Monitor thermal stability via differential scanning calorimetry (DSC) to identify safe temperature thresholds .

Q. How do stereoelectronic effects of the trifluoromethoxy group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group directs electrophilic substitution meta to itself due to its strong -I effect. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids bearing electron-donating groups to counteract deactivation. Computational modeling (e.g., Mulliken charge analysis) predicts preferred reaction sites .

Q. What analytical methods validate the absence of toxic byproducts (e.g., fluorinated residues) in scaled-up syntheses?

- Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) to detect trace fluorinated byproducts (e.g., trifluoroacetic acid). Compare retention times against standards. For inorganic fluoride ions, ion chromatography with conductivity detection is recommended. Validate against EPA/ECHA guidelines for permissible limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.